2-methoxy-3-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine
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Overview
Description
2-methoxy-3-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a methoxy group and an azetidine ring linked through a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-3-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the azetidine ring, which can be achieved through cyclization reactions involving appropriate amine and halide precursors. The pyridine ring can be functionalized with a methoxy group through nucleophilic substitution reactions. Finally, the two moieties are coupled together using carbonylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-3-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to alcohols or amines.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides, amines, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield pyridine carboxylic acids, while reduction of the carbonyl group can produce pyridine alcohols.
Scientific Research Applications
2-methoxy-3-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential as a pharmacophore in drug discovery, particularly for targeting specific receptors or enzymes.
Industry: The compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-methoxy-3-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.
Comparison with Similar Compounds
Similar Compounds
2-methoxypyridine: A simpler analog with a single methoxy group on the pyridine ring.
3-methoxypyridine: Another analog with the methoxy group positioned differently on the pyridine ring.
2,6-dimethoxypyridine: A compound with two methoxy groups on the pyridine ring.
Uniqueness
2-methoxy-3-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine is unique due to the presence of both the azetidine and pyridine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-20-14-13(5-3-7-17-14)15(19)18-9-12(10-18)21-11-4-2-6-16-8-11/h2-8,12H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRJXQXUQDAYTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CC(C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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